Azaribine

Catalog No.
S520005
CAS No.
2169-64-4
M.F
C14H17N3O9
M. Wt
371.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azaribine

CAS Number

2169-64-4

Product Name

Azaribine

IUPAC Name

[3,4-diacetyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl acetate

Molecular Formula

C14H17N3O9

Molecular Weight

371.30 g/mol

InChI

InChI=1S/C14H17N3O9/c1-6(18)23-5-9-11(24-7(2)19)12(25-8(3)20)13(26-9)17-14(22)16-10(21)4-15-17/h4,9,11-13H,5H2,1-3H3,(H,16,21,22)

InChI Key

QQOBRRFOVWGIMD-UHFFFAOYSA-N

SMILES

CC(=O)OCC1C(C(C(O1)N2C(=O)NC(=O)C=N2)OC(=O)C)OC(=O)C

Solubility

Soluble in DMSO

Synonyms

2-beta-D-ribofuranosyl-as-triazine-3,5(2H,4H)-dione 2',3',5'-triacetate, 6-azauridine triacetate, azaribine, CB 304, CB-304, triacetyl azauridine, triacetyl-6-azauridine, Triazure

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C(=O)NC(=O)C=N2)OC(=O)C)OC(=O)C

Isomeric SMILES

CC(=O)OC[C@H]1[C@@H]([C@@H]([C@H](O1)N2C(=O)NC(=O)C=N2)OC(=O)C)OC(=O)C

Description

The exact mass of the compound Azaribine is 371.0965 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67239. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Pyrimidine Nucleosides - Uridine - Supplementary Records. It belongs to the ontological category of N-glycosyl-1,2,4-triazine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antiviral Activity

Azaribine has shown antiviral properties against a range of viruses, including:

  • Herpesviruses: Studies have demonstrated that Azaribine can inhibit the replication of herpes simplex virus (HSV) types 1 and 2, varicella-zoster virus (VZV), and cytomegalovirus (CMV) [].
  • Hepatitis B virus (HBV): Research suggests Azaribine may be effective in suppressing HBV replication, potentially offering a therapeutic option for chronic hepatitis B infection [].

Anti-Cancer Properties

Azaribine's ability to disrupt DNA synthesis makes it a potential candidate for cancer treatment. Research has investigated its effectiveness against various cancers, including:

  • Leukemia: Studies have shown Azaribine's potential to induce cell death in some types of leukemia [].
  • Solid tumors: While Azaribine alone might have limited efficacy against solid tumors, research explores its use in combination with other therapies to improve treatment outcomes [].

Azaribine, also known as triacetyl-6-azauridine, is a prodrug that is metabolized in the body to the nucleoside analogue 6-azauridine. Its chemical formula is C14H17N3O9C_{14}H_{17}N_{3}O_{9} with a molar mass of approximately 371.302 g/mol. Azaribine was initially developed for the treatment of psoriasis and has demonstrated antiviral and anticancer properties. Despite its initial approval, it was withdrawn from clinical use due to toxicity concerns, although research continues into its potential applications against emerging viral diseases .

Once converted to 6-azauridine, Azaribine disrupts cellular processes by interfering with pyrimidine biosynthesis, a crucial step in RNA production []. 6-azauridine gets incorporated into RNA, hindering its proper function and ultimately affecting cell growth and replication []. This mechanism makes Azaribine interesting for both antiviral and anti-cancer applications [, ].

Azaribine undergoes metabolic conversion to 6-azauridine, which then participates in several biochemical pathways. The primary reaction involves the hydrolysis of the acetyl groups, leading to the formation of 6-azauridine, which inhibits de novo pyrimidine biosynthesis. This inhibition occurs through the drug's action on enzymes involved in nucleotide synthesis, thereby affecting RNA and DNA synthesis in rapidly dividing cells .

Azaribine exhibits significant biological activity as an antiviral and anticancer agent. Its active metabolite, 6-azauridine, has been shown to inhibit viral replication in various strains of influenza viruses (A and B) and has potential efficacy against other viral pathogens. Additionally, it acts as an immunosuppressant, making it relevant in the context of certain autoimmune diseases and conditions requiring reduced immune response .

The synthesis of Azaribine typically involves several steps:

  • Starting Material: The synthesis begins with uridine or its derivatives.
  • Acetylation: The hydroxyl groups on the ribose sugar are acetylated using acetic anhydride or acetyl chloride to yield triacetyl derivatives.
  • Formation of Triazine Ring: The triazine ring is introduced through a series of reactions that may involve coupling reactions with appropriate reagents to form the desired triazine structure.
  • Purification: The final product is purified through crystallization or chromatography techniques to obtain pure Azaribine .

Azaribine has been explored for various therapeutic applications:

  • Psoriasis Treatment: Initially approved for psoriasis management due to its immunosuppressive properties.
  • Antiviral Therapy: Investigated as a potential treatment for viral infections, particularly those caused by influenza viruses.
  • Cancer Treatment: Research continues into its use as an antitumor agent due to its ability to inhibit nucleic acid synthesis in cancer cells .

Studies have shown that Azaribine interacts with several biological pathways:

  • Nucleotide Synthesis: It inhibits enzymes involved in pyrimidine metabolism, leading to reduced availability of nucleotides necessary for DNA and RNA synthesis.
  • Viral Replication: Inhibition of viral replication has been observed in vitro, particularly against influenza viruses.
  • Drug Interactions: Potential interactions with other immunosuppressive agents and antiviral drugs warrant further investigation to understand their combined effects .

Azaribine shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypePrimary UseUnique Features
6-AzauridineNucleoside analogueAntiviral/AnticancerDirectly inhibits pyrimidine biosynthesis
CytarabineNucleoside analogueChemotherapyPrimarily used in cancer treatment
GemcitabineNucleoside analogueChemotherapyEffective against pancreatic cancer
RibavirinNucleoside analogueAntiviralBroad-spectrum antiviral activity

Azaribine's unique aspect lies in its prodrug nature, allowing it to be metabolized into 6-azauridine, which then exerts its therapeutic effects. This metabolic pathway differentiates it from other nucleoside analogues that do not require such conversion for activity .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.2

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

1

Exact Mass

371.09647913 g/mol

Monoisotopic Mass

371.09647913 g/mol

Heavy Atom Count

26

LogP

-0.2 (LogP)

Appearance

Solid powder

Melting Point

100.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

K1U80DO9EB

Pharmacology

Azaribine is the triacetate salt of azauridine, a synthetic triazine nucleoside derivative possessing antineoplastic and anti-psoriatic activity. After metabolism to 6-azauridine-5-prime monophosphate, 6-Azauridine inhibits de novo pyrimidine biosynthesis and its 5-prime triphosphate metabolite gets incorporated into RNA, thereby preventing RNA synthesis.

MeSH Pharmacological Classification

Dermatologic Agents

Other CAS

2169-64-4

Wikipedia

Azaribine

Dates

Modify: 2023-08-15
1: Morrey JD, Smee DF, Sidwell RW, Tseng C. Identification of active antiviral compounds against a New York isolate of West Nile virus. Antiviral Res. 2002 Jul;55(1):107-16. PubMed PMID: 12076755.
2: Zhou J, Riley CM, Schowen RL. In vitro metabolism studies of the prodrug, 2',3',5'-triacetyl-6-azauridine, utilizing an automated analytical system. J Pharm Biomed Anal. 2001 Dec;26(5-6):701-16. PubMed PMID: 11600283.
3: Zhou J, Shearer EC, Hong J, Riley CM, Schowen RL. Automated analytical systems for drug development studies. V. A system for enzyme kinetic studies. J Pharm Biomed Anal. 1996 Sep;14(12):1691-8. PubMed PMID: 8887716.
4: Riley CM, Mummert MA, Zhou J, Schowen RL, Vander Velde DG, Morton MD, Slavik M. Hydrolysis of the prodrug, 2',3',5'-triacetyl-6-azauridine. Pharm Res. 1995 Sep;12(9):1361-70. PubMed PMID: 8570536.
5: Merkel PA, Letourneau EN, Polisson RP. Investigational agents for rheumatoid arthritis. Rheum Dis Clin North Am. 1995 Aug;21(3):779-96. Review. PubMed PMID: 8619099.
6: Drell W, Welch AD. Azaribine-homocystinemia-thrombosis in historical perspective. Pharmacol Ther. 1989;41(1-2):195-206. Review. PubMed PMID: 2469090.
7: Alper JC, Wiemann MC, Rueckl FS, McDonald CJ, Calabresi P. Rationally designed combination chemotherapy for the treatment of patients with recalcitrant psoriasis. J Am Acad Dermatol. 1985 Oct;13(4):567-77. PubMed PMID: 2416788.
8: Slavik M, Blanc O, Smith KJ, Slavik J. 6-azauridine triacetate induced hyper beta-alaninemia and its decrease by administration of pyridoxine. J Nutr Sci Vitaminol (Tokyo). 1983 Oct;29(5):631-5. PubMed PMID: 6198500.
9: Slavik M, Smith KJ, Blanc O. Decrease of serum pyridoxal phosphate levels and homocystinemia after administration of 6-azauridine triacetate and their prevention by administration of pyridoxine. Biochem Pharmacol. 1982 Dec 15;31(24):4089-92. PubMed PMID: 6186258.
10: McDonald CJ. The uses of systemic chemotherapeutic agents in psoriasis. Pharmacol Ther. 1981;14(1):1-24. Review. PubMed PMID: 7033998.
11: Groth O. [Cytostatic therapy of psoriasis]. Lakartidningen. 1979 Oct 24;76(43):3770-1. Swedish. PubMed PMID: 583353.
12: Raab W, Gmeiner B, Muckenhuber P. Azaribine (triacetyl-6-azauridine) in psoriasis. Screening by in vitro methods. Arch Dermatol Res. 1977 Dec 27;260(3):257-9. PubMed PMID: 203231.
13: Doolittle CH, McDonald CJ, Calabresi P. Pharmacological studies of neurotoxicity in patients with psoriasis treated with azaribine, utilizing high-pressure liquid chromatography. J Lab Clin Med. 1977 Nov;90(5):773-85. PubMed PMID: 578521.
14: Kovach JS. High-resolution chromatography provides the answer to the 15-year-old problem of azaribine toxicity. J Lab Clin Med. 1977 Nov;90(5):771-2. PubMed PMID: 578520.
15: Shupack JL, Grieco AJ, Epstein AM, Sansaricq C, Snyderman SE. Azaribine, homocystinemia, and thrombosis. Arch Dermatol. 1977 Sep;113(9):1301-2. PubMed PMID: 578401.
16: Grieco AJ. Homocystinuria: pathogenetic mechanisms. Am J Med Sci. 1977 Mar-Apr;273(2):120-32. Review. PubMed PMID: 324277.
17: Cornell RC, Milstein HG, Fox RM, Stoughton RB. Anemia of azaribine in the treatment of psoriasis. Arch Dermatol. 1976 Dec;112(12):1717-23. PubMed PMID: 1036874.
18: Bergstresser PR, Schreiber SH, Weinstein GD. Systemic chemotherapy for psoriasis: a national survey. Arch Dermatol. 1976 Jul;112(7):977-81. PubMed PMID: 947151.
19: Moschella SL. Chemotherapy of psoriasis: ten years of experience. Int J Dermatol. 1976 Jun;15(5):373-8. PubMed PMID: 946966.
20: Guidelines for use of azaribine in treatment of psoriasis. Arch Dermatol. 1976 Mar;112(3):388-90. PubMed PMID: 946586.

Explore Compound Types